molecular formula C5H9N3O B1615585 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one CAS No. 696-10-6

4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one

Cat. No.: B1615585
CAS No.: 696-10-6
M. Wt: 127.14 g/mol
InChI Key: RJJBUZDUYVHCRD-UHFFFAOYSA-N
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Description

4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylurea with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.

Reaction Conditions:

    Reagents: 1-methylurea, ethyl acetoacetate, sodium ethoxide

    Solvent: Ethanol

    Temperature: Reflux conditions

    Time: Several hours until the reaction completes

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo-pyrimidine derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-methyl-2-hydroxypyridine
  • 1-methyl-5,6-dihydro-2-oxo-4-pyrimidinamine
  • 2-amino-4-methyl-5,6-dihydropyrimidin-1-one

Uniqueness

4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

4-imino-1-methyl-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H2,1H3,(H2,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJBUZDUYVHCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=N)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one
Reactant of Route 2
4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one
Reactant of Route 3
4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one
Reactant of Route 4
Reactant of Route 4
4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one
Reactant of Route 5
4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one
Reactant of Route 6
4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one

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